molecular formula C7H3BrF3N3 B13670168 3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13670168
M. Wt: 266.02 g/mol
InChI Key: UMJDGHYCMAEULB-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves the construction of the pyrazolo[4,3-c]pyridine core followed by the introduction of bromine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-4-bromo-5-(trifluoromethyl)pyridine with hydrazine can yield the desired compound through a cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-c]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its pyrazolo[4,3-c]pyridine core, which imparts distinct chemical properties and reactivity compared to other trifluoromethylpyridines. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

3-bromo-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H3BrF3N3/c8-6-4-3(13-14-6)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14)

InChI Key

UMJDGHYCMAEULB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C(NN=C21)Br)C(F)(F)F

Origin of Product

United States

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